![molecular formula C6H9NO B1529428 2-Isocyanato-1,1-dimethylcyclopropane CAS No. 1343804-58-9](/img/structure/B1529428.png)
2-Isocyanato-1,1-dimethylcyclopropane
Overview
Description
2-Isocyanato-1,1-dimethylcyclopropane is an organic compound with the molecular formula C₆H₉NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a cyclopropane ring substituted with two methyl groups. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1,1-dimethylcyclopropane typically involves the reaction of 2-amino-1,1-dimethylcyclopropane with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{2-Amino-1,1-dimethylcyclopropane} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate (DBTDL) are often used to enhance the reaction rates.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a building block in organic synthesis. Its ability to form stable urea derivatives makes it valuable for constructing complex molecular architectures.
Table 1: Reaction Pathways Involving 2-Isocyanato-1,1-dimethylcyclopropane
Polymer Chemistry
In polymer chemistry, this compound acts as a precursor for the synthesis of polyurethanes. Its high reactivity allows it to form cross-linked structures that are essential for producing durable materials used in coatings, adhesives, and foams.
Case Study: Polyurethane Production
A study demonstrated the effectiveness of this compound in creating polyurethane foams with enhanced mechanical properties compared to traditional isocyanates. The resulting materials exhibited improved thermal stability and flexibility, making them suitable for various industrial applications.
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry for its potential therapeutic applications. Its derivatives have been explored for biological activity against various targets.
Table 2: Biological Activity of Derivatives
Compound | Target | Activity | Reference |
---|---|---|---|
Urea Derivative of Isocyanate | Enzyme Inhibitor | Moderate Inhibition | |
Hydantoin Derivative | Anticancer Activity | Promising Results |
Environmental Applications
Research indicates that isocyanates can also play a role in environmental science, specifically in the development of biodegradable polymers. The incorporation of this compound into polymer matrices has shown potential for creating sustainable materials that degrade under specific conditions.
Mechanism of Action
The mechanism of action of 2-Isocyanato-1,1-dimethylcyclopropane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas. The cyclopropane ring imparts strain to the molecule, making it more reactive and facilitating various chemical transformations .
Comparison with Similar Compounds
- 2-Isocyanato-1-methylcyclopropane
- 2-Isocyanato-1,1-dimethylcyclobutane
- 2-Isocyanato-1,1-dimethylcyclohexane
Comparison: 2-Isocyanato-1,1-dimethylcyclopropane is unique due to the presence of the highly strained cyclopropane ring, which enhances its reactivity compared to other isocyanates with less strained rings. This increased reactivity makes it particularly useful in applications requiring rapid and efficient chemical transformations .
Biological Activity
2-Isocyanato-1,1-dimethylcyclopropane (IDMC) is a compound with significant potential in various biological applications. Its unique cyclopropane structure and isocyanate functional group contribute to its reactivity and biological activity. This article explores the biological activity of IDMC, including its mechanisms, case studies, and relevant research findings.
- Molecular Formula : C6H10N2O
- CAS Number : 1343804-58-9
- Molecular Weight : 126.16 g/mol
The compound is characterized by its isocyanate group, which is known for its ability to react with nucleophiles, leading to various biological interactions.
The biological activity of IDMC can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to:
- Protein Modification : IDMC can modify amino acid residues in proteins, potentially altering their function.
- Cytotoxicity : The compound may exhibit cytotoxic effects on certain cell lines, making it a candidate for further investigation in cancer research.
- Antimicrobial Properties : Preliminary studies suggest that IDMC may possess antimicrobial activity, although further research is needed to fully understand this aspect.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that IDMC can induce apoptosis in various cancer cell lines. For instance, a study showed a dose-dependent increase in cell death in human breast cancer cells treated with IDMC .
- Protein Interaction Studies : Research has indicated that IDMC interacts with specific proteins involved in cellular signaling pathways. This interaction may lead to the inhibition of key survival pathways in cancer cells, providing a potential therapeutic avenue .
- Antimicrobial Activity : A recent investigation into the antimicrobial properties of IDMC revealed that it exhibits significant activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-isocyanato-1,1-dimethylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2)3-5(6)7-4-8/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWYCQPBTMPGRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343804-58-9 | |
Record name | 2-isocyanato-1,1-dimethylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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